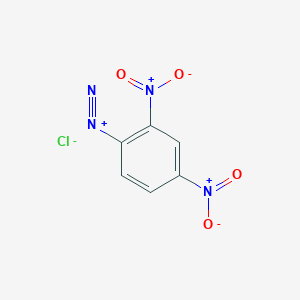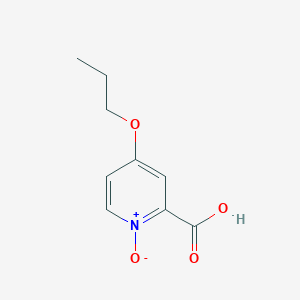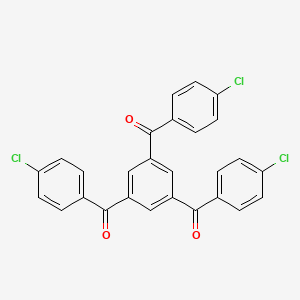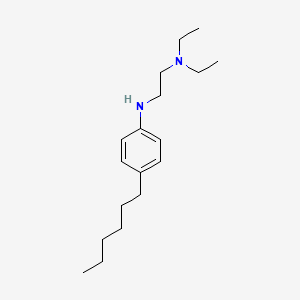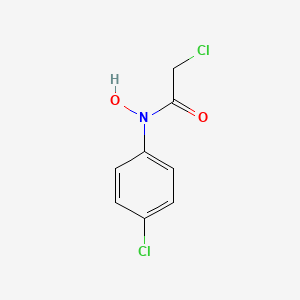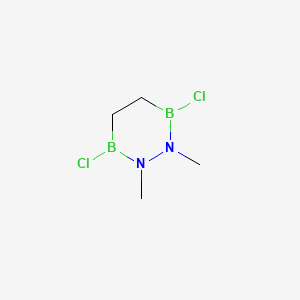
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its two chlorine atoms and two methyl groups attached to a diazadiborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane typically involves the reaction of boron trichloride with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is then heated to facilitate the formation of the diazadiborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted diazadiborinane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane involves its interaction with specific molecular targets. The chlorine atoms and diazadiborinane ring play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic processes and other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent with distinct chemical properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: An imidazolium-based compound with different applications in catalysis.
Uniqueness
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
75915-36-5 |
|---|---|
Formule moléculaire |
C4H10B2Cl2N2 |
Poids moléculaire |
178.7 g/mol |
Nom IUPAC |
3,6-dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C4H10B2Cl2N2/c1-9-5(7)3-4-6(8)10(9)2/h3-4H2,1-2H3 |
Clé InChI |
OUWZPHQEYNOAGR-UHFFFAOYSA-N |
SMILES canonique |
B1(CCB(N(N1C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


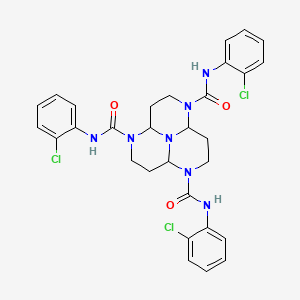
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
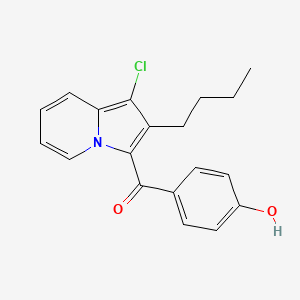
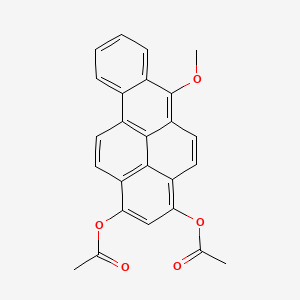
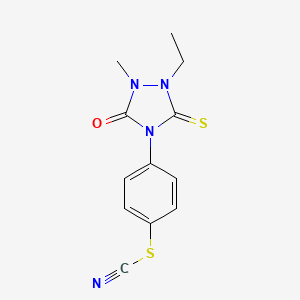
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
